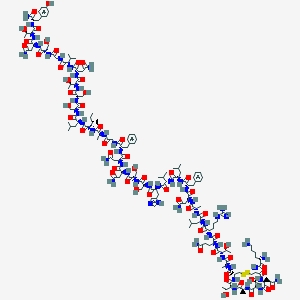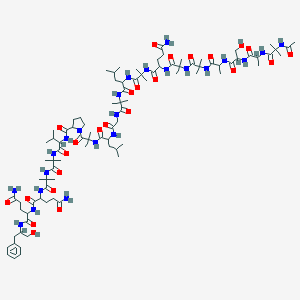
Benzoylcarnitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoylcarnitine is a derivative of carnitine, an amino acid that plays a crucial role in the transportation of fatty acids into the mitochondria for energy production. Benzoylcarnitine has gained attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
Benzoylcarnitine enters the cells and tissues through the same transporters as L-carnitine. Once inside the cells, benzoylcarnitine is converted to benzoyl-CoA, which can be further metabolized to produce energy. Benzoylcarnitine also has antioxidant properties and can protect cells from oxidative stress.
Biochemical and Physiological Effects
Benzoylcarnitine has been shown to improve energy metabolism and mitochondrial function in cells and tissues. It can also increase the levels of acetylcholine, a neurotransmitter that plays a role in cognitive function and memory. Benzoylcarnitine has been shown to reduce inflammation and oxidative stress in various disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzoylcarnitine is a useful tool for studying energy metabolism and mitochondrial function in cells and tissues. It can also be used as a marker for carnitine deficiency and other metabolic disorders. However, benzoylcarnitine is relatively expensive compared to other research reagents, and its use may be limited by its availability.
Direcciones Futuras
There are several future directions for benzoylcarnitine research. One area of interest is the development of new synthetic methods to improve the yield and purity of the product. Another area of interest is the investigation of the potential therapeutic applications of benzoylcarnitine in various disease models. Further research is also needed to understand the mechanisms of action of benzoylcarnitine and its effects on energy metabolism and mitochondrial function.
Métodos De Síntesis
Benzoylcarnitine can be synthesized by reacting benzoyl chloride with L-carnitine in the presence of a base such as sodium hydroxide. The reaction results in the formation of benzoylcarnitine and sodium chloride. The purity and yield of the product can be improved by using different reaction conditions and purification methods.
Aplicaciones Científicas De Investigación
Benzoylcarnitine has been used in various scientific research applications, including metabolic studies, drug development, and disease diagnosis. It has been shown to improve mitochondrial function and energy metabolism in cells and tissues. Benzoylcarnitine has also been used as a marker for carnitine deficiency and other metabolic disorders.
Propiedades
Número CAS |
105450-08-6 |
|---|---|
Nombre del producto |
Benzoylcarnitine |
Fórmula molecular |
C14H19NO4 |
Peso molecular |
265.3 g/mol |
Nombre IUPAC |
(3R)-3-benzoyloxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C14H19NO4/c1-15(2,3)10-12(9-13(16)17)19-14(18)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3/t12-/m1/s1 |
Clave InChI |
AWUHAZDZHNWQAG-GFCCVEGCSA-N |
SMILES isomérico |
C[N+](C)(C)C[C@@H](CC(=O)[O-])OC(=O)C1=CC=CC=C1 |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC=CC=C1 |
SMILES canónico |
C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC=CC=C1 |
Sinónimos |
benzoylcarnitine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-phenoxyphenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B216540.png)

![(1R,3Z,7Z,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B216557.png)










